2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
The compound 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide features a thiazolo[4,5-d]pyridazine core, a bicyclic heterocycle with sulfur and nitrogen atoms, fused to a pyridazine ring. Key structural features include:
- 7-position substitution: A 3-methoxyphenyl group, which may enhance π-π stacking interactions in biological targets.
- 2-methyl and 4-oxo groups: These substituents likely influence electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-25-21-22(31-15)20(17-9-6-10-18(13-17)30-2)26-27(23(21)29)14-19(28)24-12-11-16-7-4-3-5-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKVLUWSFDESTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a critical role in inflammatory responses and is implicated in various diseases, including autoimmune disorders and metabolic syndromes. The compound's structure includes a thiazolo[4,5-d]pyridazine core, which is known for diverse biological activities.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 382.48 g/mol. The structural representation can be visualized using chemical drawing software, revealing the arrangement of functional groups that contribute to its biological activity.
The primary mechanism of action for this compound involves its role as an NLRP3 inflammasome inhibitor . Inhibition of this inflammasome leads to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory pathways.
Key Steps in Mechanism:
- Binding Affinity : The compound binds to specific sites on the NLRP3 protein, preventing its activation.
- Cytokine Modulation : Subsequent downstream effects include decreased levels of inflammatory cytokines.
- Cellular Impact : In vitro studies have shown that treatment with this compound results in reduced inflammation markers in various cell types.
Biological Activity Overview
Research indicates that compounds with similar thiazolo[4,5-d]pyridazine structures exhibit significant anti-inflammatory and anticancer properties. The biological activity can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits NLRP3 inflammasome activation, reducing IL-1β and IL-18 secretion. |
| Anticancer | Potential to inhibit cancer cell proliferation through modulation of signaling pathways. |
| Analgesic | May provide pain relief by modulating inflammatory processes. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Inflammation Models : In vitro studies using macrophage cell lines demonstrated a significant decrease in TNF-alpha production following treatment with this compound.
- Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could inhibit cell growth and induce apoptosis, suggesting potential applications in cancer therapy.
- Animal Studies : Preliminary animal studies have shown promising results in reducing inflammation-related symptoms in models of arthritis.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazolo[4,5-d]pyridazine core.
- Introduction of the methoxyphenyl group.
- Acetylation to form the final product.
The physical properties include:
- Melting Point : Not extensively documented but expected to be within a specific range typical for similar compounds.
- Solubility : Soluble in organic solvents; aqueous solubility may vary.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
- Core : Same thiazolo[4,5-d]pyridazine backbone.
- Substituents :
- 7-position : 2-thienyl (electron-rich heteroaromatic) vs. 3-methoxyphenyl in the target compound.
- Acetamide side chain : 4-chlorophenyl vs. phenethyl.
- Impact : The thienyl group may reduce steric bulk compared to 3-methoxyphenyl, while the 4-chlorophenyl substituent could decrease solubility due to higher hydrophobicity .
Heterocyclic Analogs with Pyrimido[4,5-d][1,3]oxazin Cores
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxopyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide
- Core : Pyrimido[4,5-d][1,3]oxazin (pyrimidine fused to oxazin) vs. thiazolo-pyridazine.
- Substituents :
- 7-position : 2-methoxy-4-(4-methylpiperazinyl)phenyl (basic, polar group) vs. 3-methoxyphenyl.
- Side chain : Acrylamide vs. phenethylacetamide.
- Pharmacological Data : Exhibits potent Bruton’s tyrosine kinase (BTK) inhibition (IC₅₀ < 10 nM), attributed to the acrylamide’s covalent binding capability .
Thiazolo[4,5-d]pyrimidine Derivatives
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
- Core : Thiazolo[4,5-d]pyrimidine (pyrimidine fused to thiazole) vs. pyridazine in the target.
- Substituents :
- 7-position : Phenyl vs. 3-methoxyphenyl.
- Functional groups : Thioxo at position 5, which may alter redox properties.
- Synthesis : Microwave-assisted reactions in DMF with acetic acid, suggesting scalable routes for similar compounds .
Data Tables
Table 1. Physicochemical and Structural Comparison
*Calculated based on molecular formula.
Research Findings and Implications
Substituent Effects: The 3-methoxyphenyl group in the target compound may improve target binding compared to smaller substituents (e.g., thienyl) due to enhanced aromatic interactions.
Synthesis Challenges :
- Analogs in required trifluoroacetic acid (TFA) for deprotection, suggesting the target compound’s synthesis may involve similar acid-labile intermediates .
Hydrogen-Bonding Patterns :
- The 4-oxo group in the thiazolo-pyridazine core can act as a hydrogen-bond acceptor, similar to pyrimido-oxazin derivatives, which form stable interactions with kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
